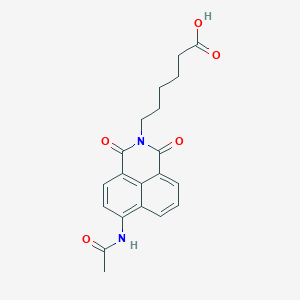

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Description

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (CAS: 172227-59-7) is a multifunctional fluorescent dye with a hexanoic acid backbone substituted with acetamido and naphthalamido groups. It serves as a critical tool in biological research for labeling antisense oligonucleotides, enabling high-sensitivity tracking of biomolecules in cellular and molecular studies . Its applications extend to clinical diagnostics, textiles, and dye-sensitized solar cells due to its stability and fluorescence properties .

Propriétés

IUPAC Name |

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZAYEHQRFPFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408987 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172227-59-7 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reduction of Azide to Amine

The 4-azido derivative undergoes reduction to 4-amino-1,8-naphthalic anhydride. Staudinger reaction (using triphenylphosphine) or catalytic hydrogenation (H₂/Pd-C in ethanol) effectively converts the azide to a primary amine. The resulting amino group is highly reactive, enabling further derivatization.

Acetylation of the Amino Group

The 4-amino intermediate is treated with acetic anhydride in the presence of a base (e.g., pyridine) to form 4-acetamido-1,8-naphthalic anhydride. Reaction conditions (e.g., 1:2 molar ratio of amine to acetic anhydride, 24 hours at room temperature) ensure complete acetylation without side reactions. The product is purified via recrystallization from acetic acid or column chromatography.

Condensation with 6-Aminohexanoic Acid

Formation of the Imide Linkage

4-Acetamido-1,8-naphthalic anhydride is condensed with 6-aminohexanoic acid in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) under reflux (80–120°C, 12–24 hours). The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming the imide bond and releasing water.

Reaction Scheme:

Optimization of Reaction Conditions

-

Solvent Selection: DMF enhances solubility of both reactants, while 2-methoxyethanol improves reaction rates.

-

Stoichiometry: A 1:1.2 molar ratio of anhydride to amine minimizes unreacted starting material.

-

Acid Scavengers: Triethylamine (TEA) or pyridine neutralizes liberated protons, driving the reaction to completion.

Purification and Characterization

The crude product is precipitated by adding ice-cwater, filtered, and washed with ethanol. Further purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes residual reagents. Structural confirmation is achieved through:

-

¹H NMR (DMSO-d₆): δ 8.5–8.6 (m, aromatic H), 2.3–2.4 (t, hexanoic acid CH₂), 2.0 (s, acetamido CH₃).

-

FT-IR: Peaks at 1700 cm⁻¹ (imide C=O), 1650 cm⁻¹ (acetamido C=O), and 3200 cm⁻¹ (COOH).

Alternative Pathways and Comparative Analysis

Direct Substitution of Chlorine with Acetamido

Challenges and Mitigation Strategies

Solubility Issues

The hydrophobic naphthalene core and polar carboxylic acid group necessitate solvent optimization. Mixed solvents (e.g., DMF/water 4:1) improve homogeneity during condensation.

Byproduct Formation

-

Unreacted Anhydride: Detected via TLC (Rf = 0.7 in CH₂Cl₂/MeOH 9:1) and removed by fractional crystallization.

-

Diacylated Products: Minimized by controlling reaction time and temperature.

Scalability and Industrial Relevance

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescent properties.

Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s binding affinity and fluorescence.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified fluorescent properties, which can be tailored for specific research applications .

Applications De Recherche Scientifique

Role as a Fluorescent Dye

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is primarily recognized for its applications as a fluorescent dye. Its properties enable researchers to visualize and analyze various biological processes:

- Cell Structure Analysis : It aids in observing cell morphology and structure by providing contrast in microscopy techniques.

- Biomolecule Tracking : The compound can be utilized to track biomolecules within cells, facilitating studies on cellular dynamics and interactions.

- Cell Function Evaluation : It helps assess cellular functions by allowing real-time monitoring of metabolic processes and signaling pathways .

Applications in Molecular Biology

The compound is extensively used in molecular biology for specific applications:

- In Situ Hybridization : It is employed for the study of in situ hybridization with labeled complementary synthetic oligonucleotides. This technique is crucial for detecting specific nucleic acid sequences within fixed tissues or cells .

- DNA/RNA Intercalation : Due to its planar structure, it can intercalate DNA/RNA sequences, making it valuable for studying nucleic acid interactions and dynamics .

Diagnostic Applications

The compound's fluorescent properties extend to diagnostic applications:

- Clinical Diagnostics : It has potential use in medical diagnostics, particularly in detecting genetic disorders through fluorescence-based assays.

- Pathology Studies : It can assist in studying tissue pathology by highlighting abnormal cellular structures or processes .

Potential Therapeutic Implications

Emerging research indicates that this compound may have therapeutic applications:

- Antitumor Activity : Some studies suggest that derivatives of this compound could exhibit anti-tumor properties, making them candidates for cancer treatment research .

- Drug Development : Its ability to act as a molecular probe opens avenues for developing targeted therapies, particularly in the realm of antibody-drug conjugates .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Dye | Visualizing cell structures and tracking biomolecules |

| In Situ Hybridization | Detecting specific nucleic acid sequences within tissues |

| Clinical Diagnostics | Assisting in the detection of genetic disorders |

| Pathology Studies | Highlighting abnormalities in cellular structures |

| Antitumor Activity | Potential use as an anti-cancer agent |

| Drug Development | Serving as a molecular probe for targeted therapies |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- A study published in Nucleic Acids Research highlighted its role in enhancing the sensitivity of hybridization assays, demonstrating improved detection rates for target sequences .

- Research on its intercalation properties showed that it could effectively bind to DNA, providing insights into DNA-protein interactions essential for understanding gene regulation mechanisms .

Mécanisme D'action

The mechanism of action of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid involves its ability to intercalate or bind to specific molecular targets, such as DNA or proteins. The pentamethylene chain acts as a linker, keeping the target at a reasonable distance to avoid direct interaction with oligonucleotides. This binding results in fluorescence, which can be detected and measured to analyze various biological and chemical processes .

Comparaison Avec Des Composés Similaires

Hexanoic Acid Derivatives with Tertiary Amino Substituents

Compounds :

- 6-(Piperidin-1-yl)hexanoic acid

- 6-(Morpholin-4-yl)hexanoic acid

Key Findings :

- Both compounds share the hexanoic acid chain but differ in terminal substituents (piperidine vs. morpholine).

- The morpholine derivative exhibits a 3-fold higher enhancement ratio (ER = 15.0) compared to the piperidine analog (ER = 5.6) .

- The morpholine group's ethereal oxygen enhances hydrogen bonding and lipophilicity, improving interaction with biological targets .

Anti-Inflammatory Hexanoic Acid Derivatives

Compound: 6-([1,1'-biphenyl]-4-yl)-4-oxohexanoic acid (26)

Key Findings :

- This compound, structurally analogous to Fenbufen, inhibits carrageenan-induced inflammation in vivo.

- Binding affinity to CYP1A2 : -9.8 kcal/mol (vs. -7.3 kcal/mol for related compound 9), attributed to π-stacking interactions with Phe125/Phe226 and hydrogen bonding with Ala317 .

- Unlike 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, it lacks fluorescence but demonstrates metabolic activation into short-chain anti-inflammatory agents .

Fluorescent and Functionalized Hexanoic Acid Analogs

Compounds :

- 6-Acrylamidohexanoic Acid (CAS: 20766-85-2): A lab chemical with acrylamido substitution; used in polymer synthesis but lacks documented biological fluorescence .

- Coumarin 30 : A laser dye (λ = 450–495 nm) with unrelated coumarin structure; contrasts with the naphthalamido-based fluorescence of the target compound .

Data Table: Structural and Functional Comparison

Research Implications and Distinctive Features

- Structural Determinants: The naphthalamido/acetamido groups in this compound confer fluorescence specificity, whereas morpholine or biphenyl substituents in analogs prioritize enhanced binding or metabolic activity .

- Application Divergence: Unlike anti-inflammatory derivatives, the target compound’s utility in diagnostics relies on its high purity (≥95%) and compatibility with techniques like HPCE .

Activité Biologique

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a compound recognized for its diverse biological activities and applications, particularly in the fields of biochemistry and medicinal chemistry. This compound, often categorized as a multifunctional dye, has garnered attention for its potential roles in various biological processes, including anti-infection mechanisms, apoptosis, and immunological responses. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amide functional group and a carboxylic acid group, which contribute to its reactivity and biological interactions. The molecular formula is C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The presence of the naphthalene moiety enhances its photophysical properties, making it suitable for various biological applications.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy against bacteria and viruses suggests potential applications in treating infections.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Influenza virus | Antiviral effects |

2. Apoptosis Induction

The compound has been linked to apoptosis induction in cancer cells. Studies indicate that it may activate intrinsic apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.

- Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage.

3. Immunomodulatory Effects

This compound has been shown to modulate immune responses by influencing cytokine production and T-cell activation.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the naphthalene component allows it to integrate into lipid membranes, altering membrane dynamics and permeability.

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes or proteases involved in pathogen survival or cancer cell proliferation.

- Signal Transduction Modulation : It has been suggested that the compound interacts with various signaling pathways (e.g., MAPK/ERK pathway), influencing cellular responses to stress and growth signals.

Q & A

Basic Research Questions

Q. What are the primary applications of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in biological research?

- Methodological Answer : This compound functions as a fluorescent probe for labeling antisense oligonucleotides, enabling real-time tracking of nucleic acid interactions in cellular environments. It is also used to visualize cell structures (e.g., organelles) and monitor molecular dynamics (e.g., protein-ligand binding) via fluorescence microscopy or flow cytometry. Its naphthalimide core provides stable emission properties under physiological conditions .

Q. How is this compound synthesized and characterized?

- Methodological Answer : Synthesis typically involves coupling 4-acetamido-1,8-naphthalic anhydride with 6-aminohexanoic acid via nucleophilic substitution. Post-synthesis, characterization employs HPLC with precolumn derivatization reagents (e.g., MPAC-Br) to verify carboxylic acid functionalization. Mass spectrometry and NMR are used to confirm molecular weight and structural integrity .

Q. What are the key structural features influencing its fluorescence properties?

- Methodological Answer : The naphthalimide chromophore provides a rigid planar structure, enhancing quantum yield. The acetamido group at the 4-position stabilizes excited-state transitions, while the hexanoic acid linker improves solubility in aqueous buffers. UV-Vis spectroscopy (λex ~350–450 nm, λem ~450–550 nm) and solvent polarity tests (e.g., in DMSO vs. PBS) are used to validate photostability .

Advanced Research Questions

Q. How can researchers optimize labeling efficiency when conjugating this compound to oligonucleotides?

- Methodological Answer : Efficiency depends on reaction pH (optimal ~8.5–9.0), temperature (4–25°C), and molar ratio (dye:oligonucleotide ≥5:1). Use carbodiimide crosslinkers (e.g., EDC) to activate the carboxylic acid group. Purify conjugates via size-exclusion chromatography to remove unreacted dye. Validate labeling via absorbance ratios (A260 nm/Aem max) .

Q. How do discrepancies in fluorescence intensity between in vitro and in vivo applications arise, and how can they be mitigated?

- Methodological Answer : In vivo environments (e.g., variable pH, ionic strength, or enzymatic degradation) can quench fluorescence. Pre-treat cells with endocytosis inhibitors (e.g., chloroquine) to reduce lysosomal degradation. Use two-photon microscopy to enhance signal penetration in tissues. Control for autofluorescence by comparing unstained samples .

Q. What strategies address cross-reactivity in multiplexed fluorescence assays?

- Methodological Answer : Perform spectral unmixing by pairing this dye (emission ~500–550 nm) with probes in non-overlapping channels (e.g., far-red Cy5). Use time-resolved fluorescence to differentiate signals based on decay kinetics. Validate specificity via competitive binding assays with unlabeled oligonucleotides .

Q. How does the compound’s stability vary under long-term storage or repeated freeze-thaw cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.